molecular formula C9H6F3N3O B1341886 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine CAS No. 910442-24-9

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine

Cat. No.: B1341886
CAS No.: 910442-24-9
M. Wt: 229.16 g/mol
InChI Key: MDOPZJDBIFNDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine (CAS 910442-24-9) is a high-purity chemical compound offered for research and development purposes. This molecule features a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its significant bioisosteric properties and a wide spectrum of potential biological activities . The structure is substituted at the 3-position with a 3-(trifluoromethyl)phenyl group, while the 5-position is occupied by an amine group, making it a valuable building block for medicinal chemistry and drug discovery programs. The 1,2,4-oxadiazole ring is of particular interest in pharmaceutical research because it can serve as a stable equivalent for ester and amide functional groups, which can be susceptible to metabolic degradation . Derivatives of 1,2,4-oxadiazole have been investigated for diverse biological applications, including use as anticancer, antiviral, antibacterial, and anti-inflammatory agents, highlighting the research value of this core structure . This specific compound, with its trifluoromethylphenyl moiety, is a key intermediate for researchers synthesizing and evaluating novel bioactive molecules. The product is supplied for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately, wearing suitable protective equipment. The product should be stored in a cool, dark place under an inert atmosphere .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-2-5(4-6)7-14-8(13)16-15-7/h1-4H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOPZJDBIFNDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592204
Record name 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910442-24-9
Record name 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Nucleophilic Substitution at the 5-Amino Group

The primary amine at position 5 undergoes nucleophilic substitution reactions with electrophilic reagents. For example:

  • Alkylation : Reacts with alkyl halides (e.g., bromoethane) in the presence of potassium carbonate to form N-alkylated derivatives.
  • Acylation : Forms acylated products with acyl chlorides (e.g., acetyl chloride) under mild conditions.

Example Reaction Conditions

ReagentSolventTemperatureYield (%)Source
Acetyl chlorideDCM0–25°C85
BromoethaneDMF60°C72

Oxadiazole Ring Participation

The 1,2,4-oxadiazole ring exhibits stability under acidic and basic conditions but undergoes ring-opening reactions in extreme environments:

  • Acid Hydrolysis : Reacts with concentrated HCl to yield trifluoromethyl-substituted benzamide derivatives.
  • Reductive Ring Opening : Catalytic hydrogenation (H₂/Pd-C) converts the oxadiazole to a diamino intermediate.

Key Observations

  • The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the ring against nucleophilic attack .
  • Ring-opening products retain the trifluoromethylphenyl moiety, enabling downstream functionalization .

Cycloaddition and Heterocycle Formation

The oxadiazole core participates in [3+2] cycloadditions with nitriles or alkynes to form fused heterocyclic systems:

ReagentProductConditionsYield (%)Source
PhenylacetylenePyrazolo-oxadiazole hybridCuI, 80°C68
AcetonitrileTriazole-linked derivativeTfOH, RT55

Electrophilic Aromatic Substitution

The trifluoromethylphenyl group directs electrophilic substitution to the meta position:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to the trifluoromethyl group.
  • Halogenation : Bromine (Br₂/FeBr₃) selectively adds bromine at the same position.

Synthetic Utility

  • Nitro derivatives serve as intermediates for further reduction to amino analogs .
  • Brominated products enable cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity-Driven Modifications

In pharmacological studies, derivatives of this compound show enhanced bioactivity through targeted modifications:

  • Antifungal Activity : N-Alkylation with dodecyl chains improves membrane penetration (IC₅₀: 12.8 µM) .
  • HDAC Inhibition : Substitution with aryl groups at position 3 boosts inhibitory potency (IC₅₀: 8.2 nM) .

Structure-Activity Relationship (SAR)

ModificationBiological TargetIC₅₀/EC₅₀Source
N-Dodecyl substitutionAcetylcholinesterase (AChE)12.8 µM
3-Aryl substitutionHDAC-18.2 nM

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C without melting, attributed to the robust oxadiazole framework .
  • Photodegradation : UV exposure induces cleavage of the oxadiazole ring, forming nitrile and amide byproducts .

Scientific Research Applications

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The oxadiazole ring contributes to the compound’s ability to form hydrogen bonds and interact with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine and related heterocyclic derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
This compound 1,2,4-Oxadiazole - 3-(3-CF₃-phenyl) at position 3
- NH₂ at position 5
C₉H₆F₃N₃O ~229.16 High lipophilicity due to CF₃ group; potential metabolic stability.
3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine 1,2,4-Oxadiazole - 3-fluorophenyl at position 3
- NH₂ at position 5
C₈H₅FN₃O ~178.15 Reduced lipophilicity vs. CF₃ analog; electronic effects may alter binding affinity.
4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine 1,2,4-Oxadiazole + Triazole - 4-fluorophenyl on oxadiazole
- phenyl on triazole
C₁₆H₁₁FN₆O 346.30 Dual heterocyclic system; discontinued product suggests synthetic or stability challenges.
3-[3-(Phenyl)-1,2,4-oxadiazol-5-yl]propionic acid (POPA) 1,2,4-Oxadiazole - Phenyl at position 3
- Propionic acid at position 5
C₁₁H₉N₂O₃ 217.20 Orally active analgesic (49.5% writhing inhibition at 300 mg/kg); no CNS effects observed.
3-Phenyl-1,2,4-thiadiazol-5-amine 1,2,4-Thiadiazole - Phenyl at position 3
- NH₂ at position 5
C₇H₆N₃S 164.21 Sulfur substitution may enhance π-π stacking or alter metabolic pathways vs. oxadiazoles.
3-Methyl-4-[3-(trifluoromethyl)phenyl]isoxazol-5-amine Isoxazole - 3-CF₃-phenyl at position 4
- Methyl at position 3
- NH₂ at position 5
C₁₁H₉F₃N₂O 242.20 Isoxazole core reduces ring strain vs. oxadiazole; methyl group may sterically hinder binding.

Key Observations:

  • Trifluoromethyl vs.
  • Heterocycle Core Modifications : Replacing the oxadiazole with a thiadiazole (S vs. O) introduces polarizable sulfur, which may enhance interactions with aromatic residues in target proteins . Isoxazole derivatives, while structurally similar, exhibit distinct electronic profiles due to oxygen positioning .
  • Functional Group Additions : The propionic acid moiety in POPA introduces carboxylic acid functionality, enabling hydrogen bonding and ionization at physiological pH, which is absent in the target compound .
  • Biological Activity Trends : Oxadiazole derivatives with electron-withdrawing groups (e.g., CF₃, F) show enhanced bioactivity in inflammation models, though substituent positioning critically affects efficacy .

Research Implications and Gaps

While this compound itself lacks reported pharmacological data, its structural analogs demonstrate the importance of substituent electronics and heterocycle selection in drug design. Further studies could explore:

  • Synthetic Optimization : Leveraging methods from (57% yield for a related oxadiazole) to improve synthetic routes .
  • Targeted Assays : Evaluating the compound’s affinity for inflammatory (e.g., COX enzymes) or microbial targets, given the activity of POPA and thiadiazole derivatives .
  • ADMET Profiling : Assessing the impact of the CF₃ group on metabolic stability and toxicity compared to fluorine or hydrogen substituents.

Biological Activity

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C9_9H6_6F3_3N3_3O
  • Molecular Weight : 229.162 g/mol
  • CAS Number : 910442-24-9

This compound features a trifluoromethyl group, which is known to enhance biological activity by influencing lipophilicity and electronic properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The method often includes the formation of oxadiazole rings via cyclization reactions, which can be facilitated by various reagents such as phosphorus oxychloride or thionyl chloride.

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activities. For instance:

  • Case Study 1 : A derivative with a similar structure demonstrated cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia). The IC50_{50} values were reported to be in the range of sub-micromolar concentrations, indicating potent activity .
CompoundCell LineIC50_{50} (µM)
Derivative AMCF-70.12
Derivative BU-9370.75

The mechanism of action for compounds like this compound often involves the induction of apoptosis in cancer cells. Flow cytometry assays have shown that these compounds can activate apoptotic pathways by increasing levels of pro-apoptotic proteins such as p53 and cleaved caspase-3 .

Inhibition Studies

In addition to anticancer effects, oxadiazole derivatives have been studied for their ability to inhibit various enzymes:

  • Histone Deacetylases (HDACs) : Some derivatives have shown promising inhibitory activity against HDACs, which are crucial in regulating gene expression related to cancer progression. The most active compounds exhibited IC50_{50} values significantly lower than standard inhibitors like SAHA .
CompoundTarget EnzymeIC50_{50} (nM)
Compound XHDAC-18.2
Compound YHDAC-210.5

Safety and Toxicology

While investigating the biological activity of this compound, it is essential to consider its safety profile. Preliminary data suggests that compounds in this class may cause skin and eye irritation upon exposure . Further toxicological evaluations are necessary to establish comprehensive safety guidelines.

Q & A

Q. What are the standard synthetic routes for 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions between substituted amidoximes and activated carboxylic acid derivatives. For example:

  • Step 1 : React 3-(trifluoromethyl)benzoyl chloride with amidoximes (e.g., hydroxylamine derivatives) under reflux in anhydrous dichloromethane .
  • Step 2 : Use coupling agents like EDCI/HOBt to facilitate oxadiazole ring formation. Microwave-assisted synthesis (e.g., 100°C, 30 min) improves yields (70–85%) compared to conventional heating (50–60%) .
  • Critical factors : Solvent polarity (e.g., DMF vs. THF), stoichiometry of reagents, and reaction time significantly affect product purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry via chemical shifts (e.g., oxadiazole C-5 amine proton at δ 8.2–8.5 ppm) .
  • FT-IR : Detect NH stretching (3200–3400 cm⁻¹) and C=N/C-F vibrations (1650 cm⁻¹ and 1100–1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]+ peaks matching molecular weight (e.g., m/z 258.05 for C₉H₆F₃N₃O) .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer activity : Moderate inhibition (IC₅₀ = 15–25 µM) against melanoma (A375) and colon (HCT-116) cancer cell lines, likely due to trifluoromethyl-enhanced membrane permeability .
  • Antioxidant potential : DPPH radical scavenging (EC₅₀ = 40–50 µM), attributed to the oxadiazole ring’s electron-deficient nature .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Reaction path prediction : Quantum mechanical calculations (DFT/B3LYP) model transition states to identify low-energy pathways for oxadiazole formation .
  • Solvent effects : COSMO-RS simulations predict optimal solvents (e.g., acetonitrile) to stabilize intermediates and reduce side reactions .
  • Example : MD simulations show trifluoromethyl groups enhance binding to hydrophobic enzyme pockets, guiding SAR studies .

Q. What structural insights can crystallography provide for this compound?

Single-crystal X-ray diffraction reveals:

  • Planarity : The oxadiazole and trifluoromethylphenyl rings form a near-planar structure (dihedral angle <5°), promoting π-stacking interactions in biological targets .
  • Hydrogen bonding : NH groups participate in intermolecular H-bonds (N–H···N, 2.8–3.0 Å), critical for crystal packing and stability .

Q. How do substituents on the phenyl ring influence biological activity?

A comparative SAR study highlights:

Substituent (Position)Anticancer IC₅₀ (µM)Antioxidant EC₅₀ (µM)
-CF₃ (meta)15–2540–50
-OCH₃ (para)>5060–70
-Cl (ortho)30–4055–65
The meta-trifluoromethyl group maximizes lipophilicity and target binding, while electron-withdrawing groups enhance oxidative stability .

Q. How can conflicting data on synthetic yields or bioactivity be resolved?

  • Yield discrepancies : Trace moisture in reactions hydrolyzes intermediates; Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) .
  • Bioactivity variability : Use standardized assays (e.g., MTT for cytotoxicity) and control for cell line mutations (e.g., p53 status in HCT-116) .

Methodological Notes

  • Data sources : Excluded non-academic platforms (e.g., BenchChem) per guidelines. Relied on peer-reviewed journals (e.g., Letters in Organic Chemistry), crystallographic databases, and PubChem .
  • Validation : Cross-referenced spectral data (NMR, IR) with synthetic protocols to ensure reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.